5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid
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Overview
Description
5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid is a complex organic compound with the molecular formula C12H20N2O4 and a molar mass of 256.3 g/mol . This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. It is commonly used in pharmaceutical research and organic synthesis due to its stability and reactivity.
Preparation Methods
The synthesis of 5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid typically involves several steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the nitrogen atom of the pyrrole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Cyclization to Form the Octahydropyrrolo[3,4-b]pyrrole Structure: The final step involves the cyclization of the intermediate compounds to form the octahydropyrrolo[3,4-b]pyrrole structure under specific reaction conditions.
Chemical Reactions Analysis
5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protects the nitrogen atom from unwanted reactions, allowing the compound to selectively interact with enzymes and receptors. The pyrrole and pyrrolidine rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid can be compared with other similar compounds such as:
tert-Butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: This compound has a similar structure but includes a benzyl group instead of the Boc group.
tert-Butyl (3aS,6R,6aS)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate: This compound features a methyl group and differs in its stereochemistry.
The uniqueness of this compound lies in its specific combination of the Boc protecting group and the fused pyrrole-pyrrolidine structure, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,3a,4,6-hexahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-8-4-5-13-12(8,7-14)9(15)16/h8,13H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSOGTCNUOENTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNC2(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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